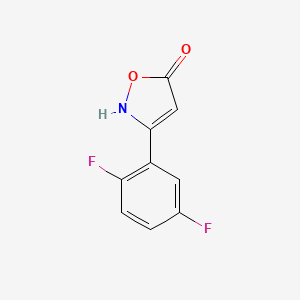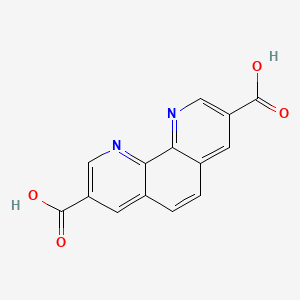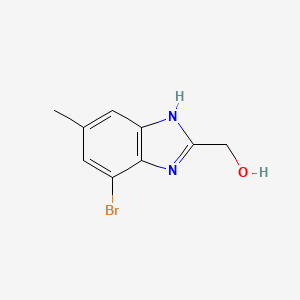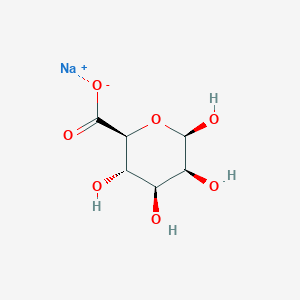
2-(2-Furanyl)-4-pentyn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Furanyl)-4-pentyn-2-ol is an organic compound that features a furan ring and a pentynyl group This compound is of interest due to its unique structure, which combines the aromatic properties of furan with the reactivity of an alkyne and an alcohol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furanyl)-4-pentyn-2-ol typically involves the reaction of furan derivatives with alkynes. One common method is the coupling of 2-furyl lithium or 2-furyl magnesium bromide with propargyl alcohol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Furanyl)-4-pentyn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Electrophilic reagents such as bromine (Br2) or sulfuric acid (H2SO4) are used.
Major Products
Oxidation: 2-(2-Furanyl)-4-pentyn-2-one or 2-(2-Furanyl)-4-pentynal.
Reduction: 2-(2-Furanyl)-4-penten-2-ol or 2-(2-Furanyl)-4-pentanol.
Substitution: Various substituted furans depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Furanyl)-4-pentyn-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(2-Furanyl)-4-pentyn-2-ol depends on the specific reaction or application. In general, the compound can interact with various molecular targets through its functional groups. The furan ring can participate in aromatic interactions, the alkyne group can undergo addition reactions, and the alcohol group can form hydrogen bonds or be involved in nucleophilic attacks.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Furylmethanol: Similar structure but lacks the alkyne group.
2-Furylacetylene: Contains the furan and alkyne groups but lacks the alcohol group.
2-Furylpropanol: Similar structure but with a different alkyl chain.
Uniqueness
2-(2-Furanyl)-4-pentyn-2-ol is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications
Eigenschaften
Molekularformel |
C9H10O2 |
|---|---|
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
2-(furan-2-yl)pent-4-yn-2-ol |
InChI |
InChI=1S/C9H10O2/c1-3-6-9(2,10)8-5-4-7-11-8/h1,4-5,7,10H,6H2,2H3 |
InChI-Schlüssel |
WUWUYMBYOQIUCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC#C)(C1=CC=CO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








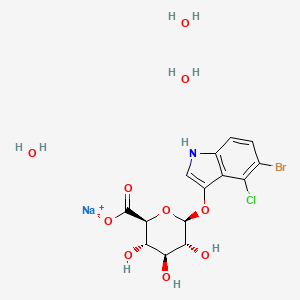

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23,32-trioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25,29-octaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B11926869.png)

